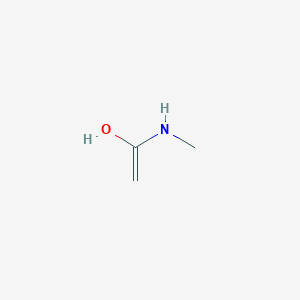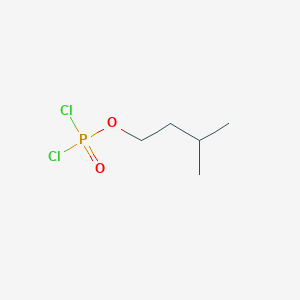
3-Methylbutyl phosphorodichloridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylbutyl phosphorodichloridate is an organophosphorus compound with the molecular formula C5H12Cl2O2P. It is a derivative of phosphorochloridate, characterized by the presence of two chlorine atoms and a 3-methylbutyl group attached to the phosphorus atom. This compound is typically used in organic synthesis and various industrial applications due to its reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
3-Methylbutyl phosphorodichloridate can be synthesized through the reaction of 3-methylbutanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds as follows:
C5H12O+POCl3→C5H12Cl2O2P+HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The mixture is stirred at a controlled temperature, usually around 0-5°C, to ensure the reaction proceeds smoothly.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
3-Methylbutyl phosphorodichloridate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols or amines to form corresponding esters or amides.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives and hydrochloric acid.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to maintain reaction conditions.
Catalysts: Bases like pyridine or triethylamine are often employed to facilitate the reaction.
Major Products
Esters: Reaction with alcohols forms phosphoric esters.
Amides: Reaction with amines forms phosphoramidates.
Hydrolysis Products: Phosphoric acid derivatives and hydrochloric acid.
科学研究应用
3-Methylbutyl phosphorodichloridate is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis for the preparation of phosphoric esters and amides.
Biology: It is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals and its role in drug development.
Industry: Employed in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methylbutyl phosphorodichloridate involves its reactivity with nucleophiles, leading to the formation of phosphoric esters or amides. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to modify or create new chemical entities.
相似化合物的比较
Similar Compounds
Phosphorochloridate: A class of compounds with the general formula (RO)2P(O)Cl, where R is an organic substituent.
3-Methylbutyl ethanoate: An ester with a similar alkyl group but different functional group.
Isoamyl acetate: Another ester with a similar structure but different reactivity.
Uniqueness
3-Methylbutyl phosphorodichloridate is unique due to its dual chlorine atoms attached to the phosphorus, which imparts distinct reactivity compared to other phosphorochloridates. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
属性
CAS 编号 |
114503-61-6 |
|---|---|
分子式 |
C5H11Cl2O2P |
分子量 |
205.02 g/mol |
IUPAC 名称 |
1-dichlorophosphoryloxy-3-methylbutane |
InChI |
InChI=1S/C5H11Cl2O2P/c1-5(2)3-4-9-10(6,7)8/h5H,3-4H2,1-2H3 |
InChI 键 |
JGMPKFQLBXLFHC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCOP(=O)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


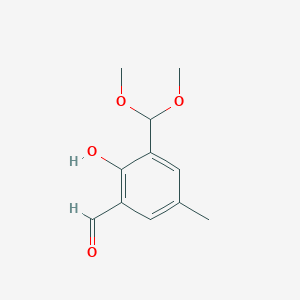
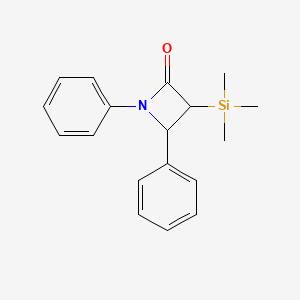
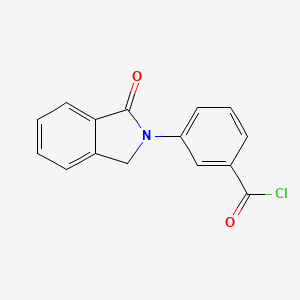


![1,2-Benzenediamine, 4-[(4-aminophenyl)thio]-](/img/structure/B14296521.png)


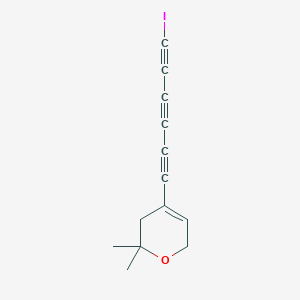
![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
silane](/img/structure/B14296575.png)
